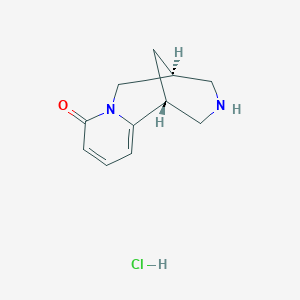

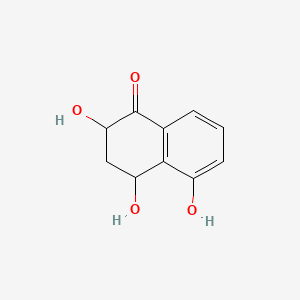

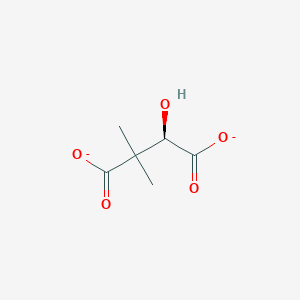

3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.

Applications De Recherche Scientifique

Synthesis and Photocatalytic Applications

3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone has various applications in scientific research, primarily centered around its synthesis and photocatalytic properties. The synthesis of related compounds like 1,3-dihydroxynaphthalene involves different routes, such as alkaline fusion or efficient dihydroxylation of naphthalene by photocatalytic oxidation in aqueous nano-TiO2 suspension. The latter method is recommended due to its simplicity and eco-friendly nature (Zhang, 2005).

Biological Monitoring and Toxicology

In the context of biological monitoring, 1,2-dihydroxynaphthalene (1,2-DHN), a related compound, has been studied as a biomarker for occupational exposure to naphthalene. Elevated levels of 1,2-DHN in urine indicate workplace exposure to naphthalene, showing a strong correlation with established metabolites and high sensitivity compared to them (Budiman & Ilyas, 2022).

Microbial Biodegradation of Polyaromatic Hydrocarbons

Microbial degradation is a major mechanism for the ecological recovery of sites contaminated with polyaromatic hydrocarbons (PAHs) like naphthalene. Understanding the microbial-mediated mechanisms of catalysis of PAHs can facilitate the development of new methods to enhance the bioremediation of contaminated sites. This involves studying the genetic regulation of the pathway involved in naphthalene degradation by different bacteria (Peng et al., 2008).

Removal of Naphthalene from Wastewaters

Naphthalene has been classified as a hazardous pollutant, necessitating its removal from water systems. Adsorption is a preferred approach for removing various pollutants, including naphthalene, from wastewaters. Recent studies emphasize the potential use of adsorption integrated with other processes for enhancing naphthalene removal from wastewaters (Alshabib, 2021).

Corrosion Inhibition

Phthalocyanine and naphthalocyanine are nitrogenous heterocyclic compounds that, due to their strong chelating complexes with metallic atoms, act as excellent anticorrosive materials for various metal/electrolyte systems. The presence of nitrogen atoms with free unshared electron pairs and aromatic rings with conjugated π-electrons make these compounds effective in retarding both anodic and cathodic reactions, behaving mostly as mixed-type inhibitors (Verma et al., 2021).

Propriétés

Nom du produit |

3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone |

|---|---|

Formule moléculaire |

C10H10O4 |

Poids moléculaire |

194.18 g/mol |

Nom IUPAC |

2,4,5-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-3,7-8,11-13H,4H2 |

Clé InChI |

IWQBULDDQSARRE-UHFFFAOYSA-N |

SMILES |

C1C(C2=C(C=CC=C2O)C(=O)C1O)O |

SMILES canonique |

C1C(C2=C(C=CC=C2O)C(=O)C1O)O |

Synonymes |

2,4,5-THTO 2,4,5-trihydroxy-1-tetralone 2,4,5-trihydroxy-1-tetralone, trans-(+-)-isome |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

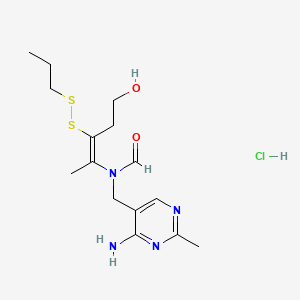

![(1R,2R,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one](/img/structure/B1259196.png)